2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyridazinone ring, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and dyes .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyridazinones can undergo a variety of chemical reactions, including substitutions and additions. The exact reactions this compound can undergo would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Heterocyclic Derivatives
The compound is utilized in synthesizing various heterocyclic derivatives, including pyrazoloylhydroximoyl chloride and its reactions with different amines and compounds to form novel structures like quinoxaline, benzothiadiazine, and imidazo derivatives (Zohdi, Osman, & Abdelhamid, 1997).
Central Nervous System Activity
Some derivatives of this compound have been synthesized and examined for activity in the central nervous system, showing varying degrees of binding strength to rat brain membranes (Barlin, Davies, Ireland, & Zhang, 1992).
Transformation into Other Compounds
The compound is used as a precursor for transforming into imidazo derivatives, contributing to the diversity of molecular structures in medicinal chemistry (Kolar, Tiŝler, & Pizzioli, 1996).
Pharmaceutical Research
Cardiac and Neuroprotective Activities
Derivatives of this compound have shown potential in pharmaceutical applications, such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002).
Antimicrobial Activities
The compound has been used to synthesize derivatives with promising antimicrobial activities, contributing to the development of new therapeutic agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Breast Cancer Chemotherapy
Derivatives of this compound have been evaluated for their efficacy in breast cancer chemotherapy, showing potential as antiproliferative agents and inducing cell death by apoptosis (Almeida, Rafique, Saba, Siminski, Mota, Filho, Braga, Pedrosa, & Ourique, 2018).
Cytotoxic Activity
Certain derivatives have been investigated for their in vitro cytotoxic activity against cancer cell lines, contributing to the search for new anticancer compounds (Hassan, Hafez, & Osman, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15-25-21-22(31-15)20(17-9-6-10-18(13-17)30-2)26-27(23(21)29)14-19(28)24-12-11-16-7-4-3-5-8-16/h3-10,13H,11-12,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKVLUWSFDESTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCCC3=CC=CC=C3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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